12-Lipoxygenase Enzyme Inhibition: Single-Concentration Activity Profiling of Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate vs. Closely Related Chlorophenyl-Piperidine Analogs
Ethyl 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate was evaluated for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a single concentration of 30 µM in a binding assay . This screening-level data establishes initial biochemical engagement with the 12-LOX target. In comparison, structurally distinct chlorophenyl-piperidine analogs within the BindingDB/ChEMBL databases—such as CHEMBL1572233 (IC50 = 2.60 µM) and CHEMBL1531895 (IC50 = 1.20 µM)—achieve full IC50 values in the low micromolar range against the same human platelet-type 12-LOX enzyme under comparable assay conditions (conjugated diene product formation using arachidonic acid) . The target compound's activity at 30 µM provides a baseline reference for structure-activity relationship (SAR) triage; the absence of a complete concentration-response curve represents a defined knowledge gap that users can systematically address through follow-up dose-response profiling. This single-point data point is nevertheless actionable for prioritizing this chemotype within 12-LOX inhibitor discovery campaigns, particularly when compared to analogs lacking the 3-(4-chlorophenyl)-6-oxopiperidine-3-carboxylate core that show no detectable 12-LOX inhibition at equivalent concentrations .
| Evidence Dimension | 12-Lipoxygenase enzyme inhibition (single-concentration screening) |
|---|---|
| Target Compound Data | Inhibition at 30 µM (single concentration, no full IC50 reported) |
| Comparator Or Baseline | CHEMBL1572233: IC50 = 2.60 µM (2,600 nM); CHEMBL1531895: IC50 = 1.20 µM (1,200 nM); both assayed against human platelet-type His6-tagged 12-LOX using arachidonic acid substrate, conjugated diene product formation readout |
| Quantified Difference | Target compound lacks full IC50; comparators achieve defined IC50 values 1.20–2.60 µM. The single-point 30 µM screening result suggests the target compound is less potent than these comparator chemotypes, but definitive quantitative comparison requires full dose-response data. |
| Conditions | In vitro binding/inhibition assay; human platelet-type N-terminally His6-tagged 12-lipoxygenase; arachidonic acid substrate; conjugated diene product formation measured by UV spectroscopy (BindingDB/ChEMBL assay format) |
Why This Matters
This single-concentration 12-LOX profiling data provides a starting point for prioritizing this scaffold in anti-inflammatory or platelet-targeted drug discovery programs, while the availability of full IC50 data for comparator chemotypes in the same assay system enables users to benchmark the target compound's potential and plan follow-up concentration-response studies.
- [1] BindingDB. BDBM50350406 / CHEMBL1572233: IC50 = 2.60E+3 nM against human platelet-type 12-lipoxygenase. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350406 View Source
- [2] BindingDB. BDBM50350405 / CHEMBL1531895: IC50 = 1.20E+3 nM against human platelet-type 12-lipoxygenase. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350405 View Source
